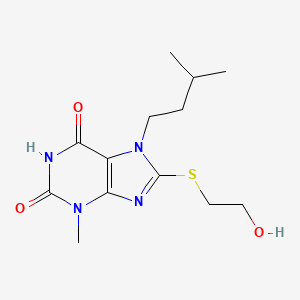

8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-((2-Hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with substitutions at positions 3, 7, and 8 of the purine-2,6-dione core. Key structural features include:

- Position 3: Methyl group, enhancing steric bulk and metabolic stability.

- Position 7: Isopentyl (3-methylbutyl) chain, contributing to lipophilicity and membrane permeability.

- Position 8: (2-Hydroxyethyl)thio group (-S-CH₂CH₂OH), introducing hydrogen-bonding capacity and moderate polarity.

Properties

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-8(2)4-5-17-9-10(14-13(17)21-7-6-18)16(3)12(20)15-11(9)19/h8,18H,4-7H2,1-3H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNNHDGNGTIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with an appropriate isopentyl halide, followed by the introduction of the hydroxyethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Substitution: The hydroxyethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting purine-related pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyethylthio and isopentyl groups may enhance its binding affinity to enzymes or receptors involved in purine metabolism. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings and Implications

Lipophilicity vs. Solubility: The isopentyl group increases lipophilicity (logP ~3.5*), favoring membrane permeability, while the hydroxyethylthio group balances this with moderate aqueous solubility. This makes the compound suitable for oral administration . In contrast, 8-amino analogs () prioritize solubility over lipophilicity, limiting their tissue penetration .

Therapeutic Potential: The hydroxyethylthio group’s hydrogen-bonding capacity may enhance interactions with enzymes like ALDH or kinases, positioning the compound for further study in metabolic or oncological disorders .

Comparative Limitations :

- Lack of direct receptor affinity data for the target compound necessitates in vitro profiling to confirm hypothesized selectivity.

Biological Activity

8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structural features contribute to its biological activity, particularly as a phosphodiesterase (PDE) inhibitor. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C13H21N5O3

- Molecular Weight : 295.343 g/mol

- IUPAC Name : 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

The primary mechanism of action for 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its role as a phosphodiesterase (PDE) inhibitor . By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes including:

- Signal Transduction : Enhancing cellular responses to hormones and neurotransmitters.

- Cell Proliferation : Modulating cell cycle progression and apoptosis.

Antitumor Activity

Research indicates that derivatives of purine compounds, including 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit significant antitumor properties . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Glioblastoma Multiforme | 0.5 | Induces apoptosis | |

| Breast Adenocarcinoma | 0.4 | Significant growth inhibition |

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. It has been observed to reduce inflammatory markers in cell culture models, suggesting possible applications in treating inflammatory diseases.

Case Studies

-

In Vitro Cytotoxicity Study

- A study evaluated the cytotoxic effects of the compound against glioblastoma and breast cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at low concentrations (nanomolar range), demonstrating its potential as a therapeutic agent in oncology.

-

Mechanistic Insights

- Further investigations revealed that treatment with the compound led to morphological changes characteristic of apoptosis in treated cells. These changes included cell shrinkage and chromatin condensation, confirming its role in inducing programmed cell death.

Comparative Analysis with Related Compounds

The biological activity of 8-((2-hydroxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other known purine derivatives:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Caffeine | PDE inhibitor | Stimulant |

| Allopurinol | Xanthine oxidase inhibitor | Gout treatment |

| Theobromine | PDE inhibitor | Mild stimulant |

Q & A

Q. Experimental Validation :

- Synthesize analogs via parallel synthesis and screen using kinase profiling panels (e.g., DiscoverX).

- Analyze SAR trends with multivariate regression to identify critical substituent parameters (e.g., Hammett σ values) .

Advanced: How can researchers address discrepancies in NMR data between synthetic batches of this compound?

Methodological Answer:

Common causes and solutions:

- Tautomerism : Purine diones exist in keto-enol tautomeric forms. Use deuterated DMSO to stabilize the dominant tautomer and acquire spectra at consistent temperatures .

- Residual Solvents : Ensure complete removal of DMF or THF via lyophilization, as residual solvents can obscure NMR signals .

- Diastereomer Formation : If the hydroxyethylthio group adopts chiral configurations, use chiral HPLC to separate enantiomers and assign stereochemistry via NOESY .

Case Example : A batch showing unexpected δ 4.2 ppm doublets was traced to residual ethyl acetate; repeating the extraction with brine/Na₂SO₄ resolved the issue .

Basic: What stability precautions are necessary when handling this compound under experimental conditions?

Methodological Answer:

- Storage : Store at –20°C under nitrogen to prevent oxidation of the thioether group .

- Light Sensitivity : Use amber vials to avoid photodegradation, as purine derivatives are prone to UV-induced ring opening .

- Incompatibilities : Avoid strong oxidizers (e.g., H₂O₂) and heavy metal ions (e.g., Fe³⁺), which catalyze decomposition .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced: How can environmental fate studies (e.g., biodegradation) be designed for this compound?

Methodological Answer:

- Abiotic Degradation :

- Biotic Degradation :

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) if the compound shows persistence .

Data Integration : Model environmental partitioning using EPI Suite to predict bioaccumulation and leaching potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.